molecular formula C8H7ClN2O4 B13015080 6-Chloro-2-ethyl-5-nitronicotinicacid

6-Chloro-2-ethyl-5-nitronicotinicacid

Cat. No.: B13015080
M. Wt: 230.60 g/mol
InChI Key: CXUJLEAQXRRAAT-UHFFFAOYSA-N
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Description

6-Chloro-2-ethyl-5-nitronicotinic acid is a chemical compound with the molecular formula C8H7ClN2O4. It is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the 6th position, an ethyl group at the 2nd position, and a nitro group at the 5th position on the pyridine ring.

Preparation Methods

The synthesis of 6-Chloro-2-ethyl-5-nitronicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of 6-chloro-2-ethylpyridine, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and oxidizing agents such as potassium permanganate for oxidation . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

6-Chloro-2-ethyl-5-nitronicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines.

Scientific Research Applications

6-Chloro-2-ethyl-5-nitronicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-ethyl-5-nitronicotinic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine and ethyl groups influence the compound’s binding affinity to various receptors and enzymes. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 6-Chloro-2-ethyl-5-nitronicotinic acid include:

This detailed overview provides a comprehensive understanding of 6-Chloro-2-ethyl-5-nitronicotinic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

6-Chloro-2-ethyl-5-nitronicotinic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.

Molecular Structure:

  • Molecular Formula: C6H3ClN2O4
  • Molecular Weight: 192.55 g/mol
  • IUPAC Name: 6-Chloro-2-ethyl-5-nitronicotinic acid
  • SMILES Representation: CC(C)C1=C(C(=C(C=N1)N(=O)=O)Cl)C(=O)O
PropertyValue
Molecular FormulaC6H3ClN2O4
Molecular Weight192.55 g/mol
IUPAC Name6-Chloro-2-ethyl-5-nitronicotinic acid
SolubilitySoluble in water
ToxicityHarmful if swallowed

The biological activity of 6-Chloro-2-ethyl-5-nitronicotinic acid is primarily attributed to its ability to interact with specific molecular targets in biological systems. The nitro group and chloro substituents enhance its reactivity and biological efficacy, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that nitro and halogenated derivatives, including 6-Chloro-2-ethyl-5-nitronicotinic acid, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of several bacterial strains and fungi, suggesting potential as antimicrobial agents.

Case Studies

  • Antileishmanial Activity : A study demonstrated that nitro-substituted compounds showed promising activity against Leishmania species. The presence of the nitro group in 6-Chloro-2-ethyl-5-nitronicotinic acid may contribute to its antileishmanial effects, as noted in similar compounds with halogen substitutions .
  • Antiparasitic Effects : Another investigation highlighted the effectiveness of halogenated derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. The structural characteristics of 6-Chloro-2-ethyl-5-nitronicotinic acid align with those found in effective antiparasitic agents .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntileishmanialEffective against Leishmania species
AntiparasiticActive against Trypanosoma cruzi

Research Findings

A comprehensive review of literature reveals that compounds similar to 6-Chloro-2-ethyl-5-nitronicotinic acid often exhibit enhanced biological activity due to their structural modifications. The presence of nitro and chloro groups has been linked to increased potency against various pathogens, including those responsible for neglected tropical diseases (NTDs) .

Pharmacokinetics and Toxicity

While the biological activities are promising, the pharmacokinetics and toxicity profiles need further exploration. Preliminary studies indicate potential acute toxicity when ingested, highlighting the need for careful handling and further investigation into safety profiles .

Properties

Molecular Formula

C8H7ClN2O4

Molecular Weight

230.60 g/mol

IUPAC Name

6-chloro-2-ethyl-5-nitropyridine-3-carboxylic acid

InChI

InChI=1S/C8H7ClN2O4/c1-2-5-4(8(12)13)3-6(11(14)15)7(9)10-5/h3H,2H2,1H3,(H,12,13)

InChI Key

CXUJLEAQXRRAAT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C=C1C(=O)O)[N+](=O)[O-])Cl

Origin of Product

United States

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